molecular formula C22H18N2O4 B14925925 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B14925925
M. Wt: 374.4 g/mol
InChI Key: RRVWFTKNGSKQOB-YDZHTSKRSA-N
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Description

N’~2~-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2,5-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s hydrazone moiety can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to its naphthofuran core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with metal ions and biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-26-16-8-10-19(27-2)15(11-16)13-23-24-22(25)21-12-18-17-6-4-3-5-14(17)7-9-20(18)28-21/h3-13H,1-2H3,(H,24,25)/b23-13+

InChI Key

RRVWFTKNGSKQOB-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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